![molecular formula C13H20O2Si B14494051 Ethyl [dimethyl(3-methylphenyl)silyl]acetate CAS No. 64437-83-8](/img/structure/B14494051.png)
Ethyl [dimethyl(3-methylphenyl)silyl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl [dimethyl(3-methylphenyl)silyl]acetate is an organosilicon compound that features a silyl ether functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [dimethyl(3-methylphenyl)silyl]acetate typically involves the reaction of ethyl acetate with dimethyl(3-methylphenyl)silyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the ethoxy group of ethyl acetate replaces the chloride atom in dimethyl(3-methylphenyl)silyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for optimizing the production process.
化学反应分析
Types of Reactions
Ethyl [dimethyl(3-methylphenyl)silyl]acetate undergoes various chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to form silanols.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The silyl ether group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like fluoride ions (from sources such as tetrabutylammonium fluoride) can be used to replace the silyl ether group.
Major Products Formed
Oxidation: Silanols and carboxylic acids.
Reduction: Alcohols and silanes.
Substitution: Various substituted silyl ethers depending on the nucleophile used.
科学研究应用
Ethyl [dimethyl(3-methylphenyl)silyl]acetate has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis due to its stability and ease of removal.
Biology: Potential use in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its role in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty polymers and materials with enhanced properties.
作用机制
The mechanism of action of ethyl [dimethyl(3-methylphenyl)silyl]acetate involves the interaction of its silyl ether group with various molecular targets. The silyl ether group can undergo hydrolysis to release the parent alcohol and silanol, which can further participate in various biochemical pathways. The ester group can also be hydrolyzed to release the corresponding carboxylic acid and ethanol.
相似化合物的比较
Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but lacks the silyl ether group.
Dimethylphenylsilanol: Contains the silyl group but lacks the ester functionality.
Trimethylsilyl acetate: Another silyl ether ester but with different substituents on the silicon atom.
Uniqueness
Ethyl [dimethyl(3-methylphenyl)silyl]acetate is unique due to the presence of both the silyl ether and ester functional groups, which confer distinct reactivity and stability. This dual functionality makes it a versatile compound in organic synthesis and various applications.
属性
CAS 编号 |
64437-83-8 |
|---|---|
分子式 |
C13H20O2Si |
分子量 |
236.38 g/mol |
IUPAC 名称 |
ethyl 2-[dimethyl-(3-methylphenyl)silyl]acetate |
InChI |
InChI=1S/C13H20O2Si/c1-5-15-13(14)10-16(3,4)12-8-6-7-11(2)9-12/h6-9H,5,10H2,1-4H3 |
InChI 键 |
UOUGYJNEZFSLLP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C[Si](C)(C)C1=CC=CC(=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride](/img/structure/B14493980.png)
![Acetonitrile, [(4-chlorophenyl)sulfinyl]-](/img/structure/B14493983.png)

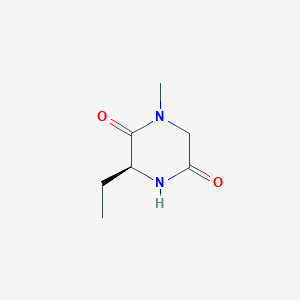
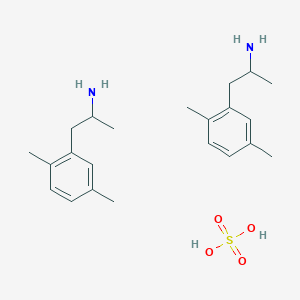
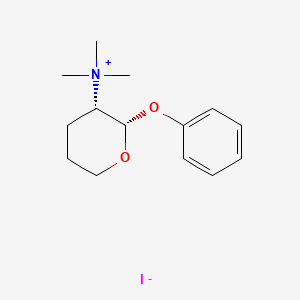
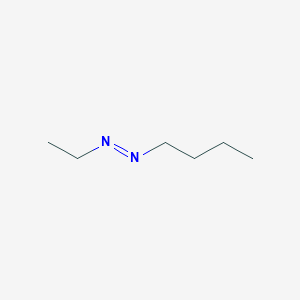

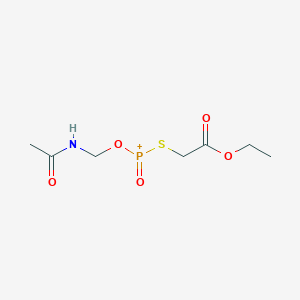
![2-{[2-(Triethylsilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14494012.png)
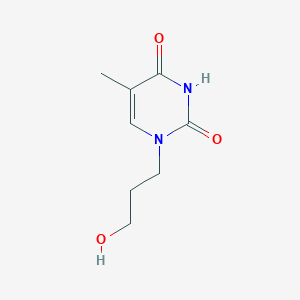

![7,8-Dichlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14494031.png)
![[(1-Bromohexan-2-YL)selanyl]benzene](/img/structure/B14494037.png)
